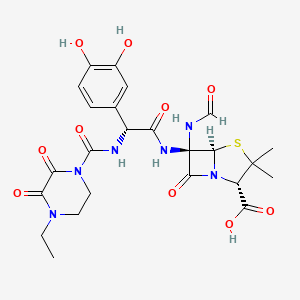

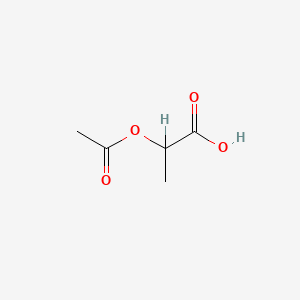

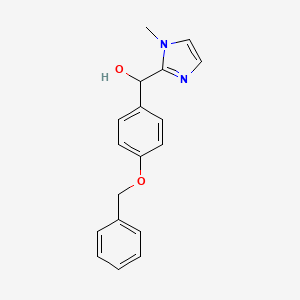

(3-(Acetylhydroxyamino)propyl)phosphonic acid

Descripción general

Descripción

FR-900098 es un nuevo agente quimioterapéutico conocido principalmente por sus potentes propiedades antimaláricas. Es un inhibidor de la 1-desoxi-D-xilulosa-5-fosfato reductoisomerasa, una enzima involucrada en la vía de biosíntesis de isoprenoides no mevalonato. Esta vía es crucial para la supervivencia de Plasmodium falciparum, el parásito responsable de la forma más virulenta de malaria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de FR-900098 implica varios pasos, comenzando con precursores simples. Los pasos clave incluyen la formación de un grupo fosfonato y las modificaciones subsecuentes para lograr la estructura deseada. La biosíntesis enzimática de análogos de FR-900098 se ha establecido utilizando enzimas nativas de la vía biosintética de Streptomyces rubellomurinus .

Métodos de Producción Industrial

La producción industrial de FR-900098 se puede lograr mediante la síntesis microbiana. Se emplean técnicas de ingeniería metabólica para aumentar el rendimiento de producción en Escherichia coli. Esto implica el aumento específico de la concentración de fosfoenolpiruvato dentro de la célula, que es un precursor común de los fosfonatos .

Análisis De Reacciones Químicas

Tipos de Reacciones

FR-900098 sufre varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para garantizar la formación del producto deseado.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados de FR-900098, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

FR-900098 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la química de los fosfonatos y la inhibición enzimática.

Biología: Investigado por su papel en la inhibición de la vía de biosíntesis de isoprenoides no mevalonato en varios organismos.

Medicina: Explorado como un posible fármaco antimalárico debido a su capacidad de inhibir Plasmodium falciparum.

Industria: Aplicaciones potenciales en el desarrollo de nuevos agentes quimioterapéuticos e inhibidores enzimáticos

Mecanismo De Acción

FR-900098 ejerce sus efectos inhibiendo la enzima 1-desoxi-D-xilulosa-5-fosfato reductoisomerasa. Esta enzima es crucial para la vía de biosíntesis de isoprenoides no mevalonato, que es esencial para la supervivencia de Plasmodium falciparum. Al inhibir esta enzima, FR-900098 interrumpe la producción de isoprenoides, lo que lleva a la muerte del parásito .

Comparación Con Compuestos Similares

Compuestos Similares

Fosmidomicina: Otro compuesto fosfonato que inhibe la misma enzima y tiene propiedades antimaláricas similares.

FR-33289: Un antibiótico fosfonato relacionado con un mecanismo de acción similar.

Singularidad

FR-900098 es único debido a su potente actividad inhibitoria y su capacidad de sintetizarse a través de vías microbianas. Su estructura permite la generación de varios análogos con propiedades potencialmente mejoradas .

Propiedades

IUPAC Name |

3-[acetyl(hydroxy)amino]propylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c1-5(7)6(8)3-2-4-12(9,10)11/h8H,2-4H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMNDDZSIHLLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216710 | |

| Record name | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66508-32-5 | |

| Record name | FR 900098 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66508-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FR-900098 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0711Y106HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: FR-900098 is a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the second enzyme in the non-mevalonate isoprenoid biosynthesis pathway. [, , ] This pathway is responsible for producing isoprenoid precursors essential for the survival of various pathogens, including the malaria parasite Plasmodium falciparum. By inhibiting DXR, FR-900098 disrupts the biosynthesis of isoprenoids, leading to parasite death. [, , ]

A: Humans utilize the mevalonate pathway for isoprenoid biosynthesis, which differs from the non-mevalonate pathway targeted by FR-900098. [] Therefore, FR-900098 demonstrates selectivity towards pathogens utilizing the non-mevalonate pathway and exhibits minimal toxicity in human cells. [, ]

A: The molecular formula of FR-900098 is C5H12NO5P, and its molecular weight is 213.13 g/mol. []

A: The structural elucidation of FR-900098 was based on spectroscopic and chemical evidence. [] While the specific details of the spectroscopic data are not provided in the provided abstracts, they likely involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

A: Yes, computational chemistry, including docking experiments, has been used to study the interaction of FR-900098 and its analogues with the active site of DXR. [, ] These studies provide insights into the binding mode of these inhibitors and help in designing more potent compounds.

A: Several structural modifications of FR-900098 have been explored to understand their impact on DXR inhibition. [, , , , , , ]

- Acyl group: Formyl derivatives are generally more active than their acetyl counterparts. []

- Phosphonate group: Replacing the phosphate group with sulfonate or carboxylate moieties leads to reduced activity, highlighting the importance of the phosphonate group for binding. []

- Carbon spacer: Modifying the length of the carbon spacer between the hydroxamate and phosphonate groups affects the inhibitory activity. [, ]

- α-substitution: Introducing substituents at the α-position to the phosphonate group results in varying activities, with some substitutions leading to improved potency. [, ]

- Hydroxamate replacement: Replacing the hydroxamate with other chelating groups, such as catechols and dithiocarbamates, generally resulted in less potent inhibitors, emphasizing the importance of the hydroxamate group for interaction with the enzyme's active site. []

A: The acetyl group in FR-900098 is thought to enhance its lipophilicity compared to fosmidomycin, potentially contributing to its improved activity against Plasmodium falciparum. [, ]

A: The presence of an aromatic hotspot near the active site of P. falciparum DXR provides an opportunity to design inhibitors with increased potency and selectivity. Introducing arylpropyl substituents at the β-position of FR-900098 analogues led to the displacement of a key tryptophan residue in this hotspot, influencing the compounds' inhibitory activity. []

A: While detailed stability studies are not described in the provided abstracts, FR-900098 solutions were found to be stable for at least a day at room temperature, through freeze-thaw cycles, and for six months when stored long-term. []

A: Following a single oral dose of 27 mg/kg (free acid equivalent) in rats, FR-900098 achieved plasma concentrations exceeding its IC50 and IC90 values eight hours post-administration. []

A: FR-900098 demonstrates potent antimalarial activity both in vitro and in vivo. [] It effectively inhibits the growth of multidrug-resistant P. falciparum strains in vitro. [] Furthermore, FR-900098 successfully cured mice infected with the rodent malaria parasite Plasmodium vinckei. []

A: Acute toxicity studies in rats showed no clinical signs of toxicity or substance-related deaths after single oral doses of 3000 mg/kg body weight or intravenous doses of 400 mg/kg body weight. [] Genotoxicity tests, including the Ames test, in vitro mammalian cell gene mutation assay, and in vivo micronucleus test, revealed no mutagenic, clastogenic, or aneugenic potential for FR-900098. []

ANone: Various analytical techniques have been used to characterize and quantify FR-900098:

- HPLC/UV and HPLC/MS: These techniques were used to develop analytical methods for determining the pharmacokinetic parameters of FR-900098 in various biological matrices. []

- Ion Chromatography (IC): IC with UV detection was utilized to separate and quantify FR-900098 in biological samples. []

- Capillary Electrophoresis (HPCE): A high-performance capillary electrophoresis method with UV detection was developed to assay FR-900098 in aqueous solutions and human serum. []

A: Yes, besides FR-900098, fosmidomycin is another well-known DXR inhibitor that has been investigated for its antimalarial properties. [, ] Researchers continue to explore and develop novel DXR inhibitors with improved potency, pharmacokinetic properties, and safety profiles. []

A: FR-900098 was first isolated from Streptomyces rubellomurinus in the late 1970s. [, ] Subsequent research led to the identification of its target as DXR and its potent antimalarial activity. [] Structural modifications and formulation optimization have been explored to enhance its efficacy and bioavailability. [, , , , , , , ]

A: The development and characterization of FR-900098 as a potential antimalarial drug involved expertise from various disciplines, including microbiology, natural product chemistry, biochemistry, pharmacology, and medicinal chemistry. [, , , , , ] This collaborative effort highlights the importance of interdisciplinary research in drug discovery and development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1222637.png)

![(2S,4R,9R,14R,19R,21S)-2,21-dimethyl-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);dichloride](/img/structure/B1222639.png)

![5-Methyl-N-[4-(4-morpholinyl)phenyl]-2-pyrazinecarboxamide](/img/structure/B1222643.png)

![2-Methyl-4-[2-oxo-2-(2-phenylethylamino)ethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1222644.png)

![methyl 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B1222648.png)